molecular formula C23H31NO2 B14189840 (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 920509-97-3

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14189840
CAS No.: 920509-97-3
M. Wt: 353.5 g/mol
InChI Key: GCXKSOUGRFPVSL-OAQYLSRUSA-N
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Description

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, an octyloxy-substituted naphthalene ring, and a dihydro-oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is subjected to a Friedel-Crafts alkylation reaction with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-(octyloxy)naphthalene.

    Oxazole Ring Formation: The naphthalene derivative is then reacted with an appropriate ethyl-substituted amine and a carbonyl compound under acidic or basic conditions to form the oxazole ring. This step may involve cyclization and dehydration reactions.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (4R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the naphthalene ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocycle using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the naphthalene ring or the oxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Saturated heterocycles or alcohols.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Scientific Research Applications

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Chemical Reactivity: The oxazole ring and the naphthalene moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-1,3-oxazole: Lacks the dihydro component, leading to different reactivity and stability.

    4-Ethyl-2-[6-(hexyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole: Similar structure with a shorter alkyl chain, affecting its solubility and interaction with biological targets.

Uniqueness

(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry, which can influence its biological activity and interaction with chiral environments. The presence of the octyloxy group also imparts distinct physicochemical properties, such as solubility and lipophilicity, compared to similar compounds with different alkyl chains.

Properties

CAS No.

920509-97-3

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

(4R)-4-ethyl-2-(6-octoxynaphthalen-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-14-25-22-13-12-18-15-20(11-10-19(18)16-22)23-24-21(4-2)17-26-23/h10-13,15-16,21H,3-9,14,17H2,1-2H3/t21-/m1/s1

InChI Key

GCXKSOUGRFPVSL-OAQYLSRUSA-N

Isomeric SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC

Origin of Product

United States

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